molecular formula C23H24N2O4S B3685660 N-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3685660
M. Wt: 424.5 g/mol
InChI Key: CDOOGSMZLKPPFD-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is an organic compound belonging to the class of alpha amino acid amides. This compound is characterized by its complex structure, which includes a benzyloxy group, a methyl group, and a sulfonyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Amidation Reaction: The 4-(benzyloxy)benzaldehyde is then reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-[4-(benzyloxy)phenyl]glycinamide.

    Sulfonylation: The final step involves the reaction of N-[4-(benzyloxy)phenyl]glycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N-[4-(benzyloxy)phenyl]-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide
  • N-[4-(benzyloxy)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy group provides stability and lipophilicity, while the sulfonyl group enhances its reactivity and potential biological activity.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-8-14-22(15-9-18)30(27,28)25(2)16-23(26)24-20-10-12-21(13-11-20)29-17-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOGSMZLKPPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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